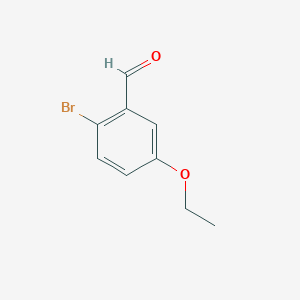

2-Bromo-5-ethoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFMXRXUSOYTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195774 | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43192-32-1 | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43192-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043192321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-ethoxybenzaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-ethoxybenzaldehyde (CAS Number: 43192-32-1), a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications in drug discovery, supported by workflow and pathway diagrams.

Core Properties of this compound

This compound is a substituted aromatic aldehyde whose unique arrangement of functional groups—an aldehyde, a bromine atom, and an ethoxy group—makes it a versatile building block for the synthesis of more complex molecules.[1][2]

Physicochemical and Spectroscopic Data

| Property | Value | Notes |

| CAS Number | 43192-32-1[3] | |

| Molecular Formula | C₉H₉BrO₂[3] | |

| Molecular Weight | 229.07 g/mol [3] | |

| Appearance | White flakes | Predicted |

| Melting Point | 70-77 °C | Estimated based on analogs such as 2-Bromo-5-methoxybenzaldehyde (71-76 °C) and 3-Bromo-4-ethoxybenzaldehyde (70-74 °C). |

| Boiling Point | 298.3 °C at 760 mmHg[2] | |

| Density | 1.451 g/cm³[2] | |

| Solubility | Soluble in common organic solvents | Inferred from the solubility of 2-Bromo-5-hydroxybenzaldehyde in chloroform, dichloromethane, and ethyl acetate.[4] |

| Storage | 2-8°C or -20°C, under an inert atmosphere[2][3] |

Experimental Protocols

While a specific published synthesis for this compound is not widely documented, a plausible and efficient method involves the electrophilic bromination of 3-ethoxybenzaldehyde. This approach is adapted from established protocols for similar substituted benzaldehydes.[4]

Proposed Synthesis of this compound

Reaction: Electrophilic Aromatic Substitution (Bromination)

Materials:

-

3-ethoxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

n-heptane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Four-necked, round-bottomed flask

-

Overhead stirrer

-

Temperature probe

-

Addition (dosing) funnel

-

Condenser

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 1 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, addition funnel, and condenser, suspend 3-ethoxybenzaldehyde (0.5 mol) in 500 mL of dichloromethane.

-

Dissolution: Gently heat the mixture to 30-35 °C with stirring to ensure complete dissolution of the starting material.

-

Bromine Addition: Slowly add bromine (0.51 mol, 1.02 eq.) dropwise via the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 30-35 °C.

-

Reaction: After the complete addition of bromine, maintain the reaction mixture at 35 °C and stir overnight.

-

Precipitation: After the reaction is complete, slowly cool the mixture to 0-5 °C over 2 hours and continue stirring for an additional hour at this temperature to facilitate product precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with 100 mL of a cold 1:1 mixture of n-heptane and dichloromethane to remove impurities.

-

Drying: Dry the resulting solid under vacuum at room temperature to yield the final product, this compound.

Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃):

-

Expected Chemical Shifts (δ): ~10.3 ppm (singlet, 1H, -CHO), ~7.8 ppm (doublet, 1H, Ar-H), ~7.2 ppm (doublet of doublets, 1H, Ar-H), ~6.9 ppm (doublet, 1H, Ar-H), ~4.1 ppm (quartet, 2H, -OCH₂CH₃), ~1.4 ppm (triplet, 3H, -OCH₂CH₃).

-

-

¹³C NMR (in CDCl₃):

-

Expected Chemical Shifts (δ): ~190 ppm (C=O), ~160 ppm (C-O), multiple peaks between 115-140 ppm for aromatic carbons, ~64 ppm (-OCH₂), ~15 ppm (-CH₃).

-

2. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected m/z: The molecular ion peak [M]⁺ should show a characteristic isotopic pattern for bromine, with peaks at approximately m/z 228 and 230 of nearly equal intensity.

Applications in Drug Development and Research

This compound is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.[2] Its functional groups serve as handles for a variety of chemical transformations, including coupling reactions and the formation of heterocyclic structures, which are common scaffolds in medicinal chemistry.[2]

While the specific biological activity of this compound is not extensively documented, its structural analogs have been utilized in the development of potent enzyme inhibitors. For instance, the structurally similar 2-bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of inhibitors for phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), which are therapeutic targets for inflammatory diseases and cancer, respectively.[5][6]

This suggests that this compound could serve as a crucial building block in the discovery of novel therapeutics targeting similar pathways. The ethoxy group, in comparison to a hydroxyl or methoxy group, can alter the compound's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic properties.

Potential Role in Targeting Apoptosis Pathways

The Bcl-2 family of proteins, including Bcl-XL, are central regulators of the intrinsic apoptosis pathway. Overexpression of anti-apoptotic proteins like Bcl-XL allows cancer cells to evade cell death. The development of small molecule inhibitors that bind to Bcl-XL and restore the apoptotic process is a key strategy in oncology research. Given that analogs of this compound are precursors to Bcl-XL inhibitors, this compound represents a promising starting point for the synthesis of new libraries of potential anti-cancer agents.[7]

References

In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern offers a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway. A thorough understanding of these properties is essential for its effective application in research and development.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and use in synthetic protocols. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 43192-32-1 |

| Appearance | Solid |

| Boiling Point | 298.3°C at 760 mmHg[1] |

| Density | 1.451 g/cm³[1] |

| Storage | 2-8°C, stored under inert gas[1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The initial step involves the regioselective bromination of the aromatic ring, followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Intermediate)

This protocol outlines the direct bromination of 3-hydroxybenzaldehyde.[2][3]

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

n-heptane

Procedure:

-

In a four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde in dichloromethane.

-

Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.[3]

-

Slowly add bromine dropwise via the addition funnel, carefully controlling the rate to maintain the reaction temperature between 35-38°C.[3]

-

After the addition is complete, continue to stir the reaction mixture at 35°C overnight.[3]

-

Gradually cool the mixture to a temperature between -5 to 0°C over a period of 2 hours and maintain stirring for an additional hour at this temperature.[3]

-

Collect the resulting precipitate by filtration using a Büchner funnel.

-

Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

-

Dry the solid product under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.

Synthesis of this compound

This procedure details the ethylation of 2-Bromo-5-hydroxybenzaldehyde via a Williamson ether synthesis.[4]

Materials:

-

2-Bromo-5-hydroxybenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Iodide (CH₃CH₂I)

-

Diethyl ether

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-hydroxybenzaldehyde.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the flask.

-

Add anhydrous DMF to the flask.

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise to the suspension.[4]

-

Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precursor, 2-Bromo-5-hydroxybenzaldehyde, is notably used in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor for the treatment of atopic dermatitis.[5][6] This class of substituted benzaldehydes is also instrumental in developing inhibitors of B-cell lymphoma-extra large (Bcl-XL), which are investigated as potential anti-cancer agents.[5] The functional groups of this compound allow for various coupling reactions and the formation of heterocyclic structures, making it a valuable component in medicinal chemistry for constructing complex bioactive molecules.[1]

Visualization of Synthetic Pathway

The following diagrams illustrate the logical workflow for the synthesis of this compound.

References

2-Bromo-5-ethoxybenzaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Bromo-5-ethoxybenzaldehyde, a versatile chemical intermediate in the field of medicinal chemistry and organic synthesis.

Core Molecular Data and Physicochemical Properties

This compound is an aromatic aldehyde substituted with a bromine atom and an ethoxy group. This substitution pattern makes it a valuable building block, offering multiple reaction sites for the synthesis of more complex molecules. Its aldehyde group can participate in reactions like oxidation, reduction, and condensation, while the carbon-bromine bond is a key site for cross-coupling reactions.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 43192-32-1 | N/A |

| Boiling Point | 298.3°C (at 760 mmHg) | N/A |

| Density | 1.451 g/cm³ | N/A |

| SMILES | CCOC1=CC(=C(C=C1)Br)C=O | N/A |

| InChI | InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is most logically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The first step involves the bromination of the precursor to form 2-Bromo-5-hydroxybenzaldehyde, which is then ethylated via a Williamson ether synthesis.

Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Precursor)

This protocol details the direct bromination of 3-hydroxybenzaldehyde.[2][3]

Materials:

-

3-hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

n-heptane

-

Round-bottom flask (5 L, four-necked)

-

Overhead stirrer, temperature probe, dropping funnel, condenser

Procedure:

-

Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in the 5 L round-bottom flask.

-

Heat the mixture to 35-40°C with stirring to completely dissolve the starting material.[3]

-

Slowly add bromine (52 mL, 1.0 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38°C.[3]

-

After the addition is complete, continue stirring the reaction mixture at 35°C overnight.

-

Slowly cool the mixture to a temperature between -5°C and 0°C over 2 hours and continue stirring for an additional hour.

-

Collect the precipitated solid product by filtration using a Büchner funnel.

-

Wash the filter cake with a cold (0°C) 1:1 mixture of n-heptane and dichloromethane (400 mL).[3]

-

Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the ethylation of 2-Bromo-5-hydroxybenzaldehyde. This is a general method adapted for this specific substrate.

Materials:

-

2-Bromo-5-hydroxybenzaldehyde (from Protocol 1)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (CH₃CH₂I)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, condenser

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers and wash with brine (2 times).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Reactivity and Downstream Applications

This compound is a valuable intermediate for creating more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall experimental workflow from precursor synthesis to the final product and its potential use in a subsequent Suzuki coupling reaction.

Protocol 3: Representative Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 ratio)

-

Nitrogen or Argon gas

-

Flame-dried round-bottom flask or reaction tube

Procedure:

-

To the flame-dried reaction flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed 1,4-dioxane/water solvent system via syringe.

-

Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.

Mechanistic Visualization

The Williamson ether synthesis is a cornerstone reaction for preparing ethers, including the title compound. The mechanism is a classic bimolecular nucleophilic substitution (SN2).

While this compound is a valuable synthetic intermediate, its direct applications in drug development are less documented than its precursor, 2-Bromo-5-hydroxybenzaldehyde. The latter is a known intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[4][5] It is also used in preparing inhibitors of B-cell lymphoma-extra large (Bcl-XL), a target in cancer therapy.[6][7] Researchers can leverage the protocols and reactivity patterns described herein to explore novel derivatives for various therapeutic targets.

References

Navigating the Solubility of 2-Bromo-5-ethoxybenzaldehyde: A Technical Guide for Researchers

An In-depth Examination of Physicochemical Properties, Experimental Protocols, and Synthesis Pathways for a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of intermediate compounds is paramount for successful synthesis, formulation, and ultimately, therapeutic efficacy. 2-Bromo-5-ethoxybenzaldehyde, a substituted benzaldehyde derivative, serves as a crucial building block in the synthesis of various pharmaceutical agents. This technical guide provides a detailed overview of its solubility characteristics in organic solvents, outlines experimental methodologies for solubility determination, and presents a visual representation of a relevant synthetic pathway.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, this guide collates the known physicochemical properties and provides generalized experimental protocols that can be readily adapted for its characterization.

Core Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These parameters are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂[1][2] |

| Molecular Weight | 229.07 g/mol [1][2] |

| Appearance | White flakes (reported) |

| Boiling Point (Predicted) | 298.3°C at 760 mmHg[1] |

| Density (Predicted) | 1.451 g/cm³[1] |

| Storage Temperature | 2-8°C, stored under inert gas[1] |

Solubility Profile in Organic Solvents

Direct, quantitative solubility data for this compound remains limited. However, based on the solubility of the closely related compound, 2-Bromo-5-hydroxybenzaldehyde, which is soluble in chloroform, dichloromethane, and ethyl acetate, a similar qualitative solubility can be anticipated.[3][4] The ethoxy group in this compound, being less polar than the hydroxyl group, may influence its solubility in various organic solvents.

A qualitative assessment of solubility is a critical first step in experimental design. The following table provides a general framework for classifying solubility.

| Solvent Class | Expected Qualitative Solubility | Rationale |

| Non-polar Solvents (e.g., Hexane, Toluene) | Likely low to moderate | The polar aldehyde and ether functionalities will limit solubility in highly non-polar media. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform) | Likely good | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely moderate to good | The potential for hydrogen bonding with the solvent may enhance solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is widely applicable and can be adapted to specific laboratory conditions.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed for at least 4 hours to allow excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered solution into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the dish or vial containing the solid residue.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in g/L using the following formula:

-

S (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

-

The following diagram illustrates the experimental workflow for determining solubility.

Experimental workflow for gravimetric solubility determination.

Representative Synthetic Pathway

This compound can be synthesized from commercially available precursors. A plausible synthetic route involves the Williamson ether synthesis starting from 2-bromo-5-hydroxybenzaldehyde and an ethylating agent. The following diagram illustrates a logical relationship in a common synthetic approach for a related compound, which can be conceptually applied.

A representative synthetic pathway for substituted benzaldehydes.

This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is currently sparse, the provided experimental protocols and understanding of its physicochemical properties will enable scientists to effectively utilize this important intermediate in their research and development endeavors. Further empirical studies are encouraged to establish a comprehensive quantitative solubility profile of this compound in a wider array of organic solvents.

References

Spectral Data Analysis of 2-Bromo-5-ethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-ethoxybenzaldehyde (C₉H₉BrO₂), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally derived spectra for this specific compound, this document leverages data from the closely related analogue, 5-Bromo-2-methoxybenzaldehyde, to provide a predictive analysis. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Core Data Summary

The following tables summarize the predicted and analogous spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound (based on 5-Bromo-2-methoxybenzaldehyde data)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | -CHO |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (based on 5-Bromo-2-methoxybenzaldehyde data)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Aldehyde) |

| ~160 | C-O (Aromatic) |

| ~138 | C-H (Aromatic) |

| ~128 | C-H (Aromatic) |

| ~118 | C-Br (Aromatic) |

| ~115 | C-H (Aromatic) |

| ~113 | C-C (Aromatic) |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3000-3100 | Medium | C-H | Aromatic Stretch |

| ~2900-2980 | Medium | C-H | Aliphatic Stretch |

| ~2820 & ~2720 | Weak | C-H | Aldehyde Stretch (Fermi double) |

| ~1700 | Strong | C=O | Aldehyde Stretch |

| ~1600, ~1480 | Medium-Strong | C=C | Aromatic Ring Stretch |

| ~1250 | Strong | C-O | Aryl Ether Stretch |

| ~1040 | Medium | C-O | Alkyl Ether Stretch |

| ~800-880 | Strong | C-H | Aromatic Out-of-plane Bend |

| ~600-700 | Medium | C-Br | Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 228/230 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 200/202 | Medium | [M-CO]⁺ |

| 199/201 | Medium | [M-CHO]⁺ |

| 171/173 | Medium | [M-CO-C₂H₅]⁺ |

| 121 | Low | [M-Br-CO]⁺ |

| 92 | Low | [M-Br-CO-C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by either manual or automatic shimming to achieve sharp, well-resolved peaks.

-

Acquisition: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Standard pulse sequences are used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed.

-

Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[1]

-

Spectrum Collection: Acquire the infrared spectrum by passing a beam of infrared radiation through the sample. The instrument records the frequencies at which the sample absorbs radiation. A background spectrum of the clean, empty salt plate is typically recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe or by coupling the spectrometer to a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged and neutral pieces. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the general workflows for spectral analysis.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: Logical flow of integrating spectral data for structure elucidation.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a substituted aromatic aldehyde whose structural features make it a valuable building block in organic synthesis. The presence of the aldehyde, bromo, and ethoxy functionalities allows for a variety of chemical transformations, including but not limited to, nucleophilic additions, cross-coupling reactions, and further modifications of the aromatic ring. Its derivatives are of significant interest in medicinal chemistry and materials science. This guide will focus on the most practical and well-documented methods for its preparation.

Primary Synthesis Pathway: A Two-Step Approach

The most commonly employed and well-documented route to this compound is a two-step synthesis commencing from 3-hydroxybenzaldehyde. This pathway involves an initial bromination of the phenol, followed by an etherification of the resulting hydroxyl group.

Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde via Bromination of 3-Hydroxybenzaldehyde

The first step involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine to yield 2-Bromo-5-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-, para-director, and the aldehyde group is a deactivating, meta-director. The regioselectivity of this reaction is therefore controlled by the powerful directing effect of the hydroxyl group, leading to the desired 2-bromo-5-hydroxy isomer.

Materials:

-

3-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

n-Heptane

-

Water

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Brine

Procedure:

-

Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane.

-

Dissolution: Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.

-

Bromine Addition: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel. It is crucial to control the rate of addition to maintain the reaction temperature between 35-38°C.

-

Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.

-

Precipitation: Slowly cool the mixture to -5 to 0°C over a period of 2 hours and continue stirring for an additional hour at this temperature to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

-

Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

-

Drying: Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.

| Parameter | Value | Reference |

| Yield | 63% | [1][2] |

| Purity | >95% (after purification) | [2] |

| Melting Point | 130-135 °C | [3] |

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The second step involves the etherification of the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde with an ethylating agent, typically ethyl iodide or ethyl bromide, in the presence of a base. This classic SN2 reaction is known as the Williamson ether synthesis.

Materials:

-

2-Bromo-5-hydroxybenzaldehyde

-

Potassium Carbonate (K₂CO₃), finely pulverized

-

Butanone (Methyl Ethyl Ketone)

-

Ethyl Iodide (or Ethyl Bromide)

-

Water

-

tert-Butyl methyl ether (TBME)

-

5% aqueous Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

Procedure:

-

Reaction Setup: In a dry 15-mL round-bottom flask, combine 2-Bromo-5-hydroxybenzaldehyde (0.22 g, 1.09 mmol), finely pulverized potassium carbonate (0.28 g, 2.03 mmol), and 3.0 mL of butanone.

-

Reagent Addition: Carefully add ethyl iodide (0.28 mL, 3.48 mmol) to the mixture.

-

Reflux: Add a stir bar and attach a water-cooled condenser. Heat the mixture under reflux for 1 hour.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 4 mL of water and transfer the contents to a screw-cap test tube.

-

Rinse the flask with tert-butyl methyl ether (4 x 1 mL) and add the rinsings to the test tube.

-

Cap the tube, shake, and vent. Remove the lower aqueous layer.

-

Extract the aqueous layer with 2.5 mL of TBME and combine the organic layers.

-

Wash the combined organic layers with 2.5 mL of 5% aqueous NaOH, followed by 2.5 mL of saturated sodium chloride solution.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

While a specific yield for this exact transformation is not detailed in the provided search results, Williamson ether syntheses are generally high-yielding, often exceeding 80-90% with proper optimization.

Alternative Synthesis Pathway: Direct Formylation

An alternative approach to this compound would be the direct formylation of an appropriately substituted aromatic precursor, such as 4-bromophenetole (1-bromo-4-ethoxybenzene). Several classical formylation reactions could potentially be employed, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. However, detailed experimental protocols for the specific ortho-formylation of 4-bromophenetole to yield this compound were not found in the provided search results. These methods are generally effective for electron-rich aromatic systems, and the ethoxy group is activating, making this a theoretically viable, though less documented, route.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Two-step synthesis of this compound.

Caption: Theoretical direct formylation route to this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the bromination of 3-hydroxybenzaldehyde followed by a Williamson ether synthesis. This pathway is well-documented, with readily available starting materials and reasonably high yields. While direct formylation of 4-bromophenetole presents a potential alternative, specific and optimized experimental protocols for this transformation are not as readily available in the literature. For researchers and drug development professionals, the two-step approach offers a more established and predictable route to this valuable synthetic intermediate. Further investigation into direct formylation methods could provide a more atom-economical and efficient synthesis in the future.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 2-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-ethoxybenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis primarily proceeds via an electrophilic aromatic substitution reaction, specifically the bromination of 3-ethoxybenzaldehyde. This document details the underlying chemical principles, experimental methodologies, and characterization of the final product.

Introduction

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a bromo-substituted aromatic ring, allows for a wide range of subsequent chemical transformations. The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the bromo substituent is amenable to cross-coupling reactions, enabling the formation of complex molecular architectures. A common and effective method for the synthesis of this compound is the direct bromination of 3-ethoxybenzaldehyde.

The Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound from 3-ethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom acts as the electrophile (E+), which attacks the electron-rich benzene ring of 3-ethoxybenzaldehyde, replacing a hydrogen atom.

Mechanism of Bromination

The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule (Br₂) and generate a more potent electrophile. The generally accepted mechanism proceeds as follows:

-

Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex.

-

Nucleophilic Attack: The π electrons of the aromatic ring of 3-ethoxybenzaldehyde attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Regioselectivity: The Directing Effects of Substituents

The position of the incoming bromine atom on the benzene ring is determined by the directing effects of the substituents already present: the ethoxy group (-OCH₂CH₃) and the aldehyde group (-CHO).

-

Ethoxy Group (-OCH₂CH₃): This is an electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs.[1][2] It activates the aromatic ring, making it more susceptible to electrophilic attack. EDGs are ortho, para-directors.[3][4]

-

Aldehyde Group (-CHO): This is an electron-withdrawing group (EWG) due to both inductive and resonance effects.[1] It deactivates the aromatic ring. EWGs are meta-directors.[3]

In 3-ethoxybenzaldehyde, the positions ortho to the strongly activating ethoxy group are positions 2 and 4. The position para to the ethoxy group is position 6. The positions meta to the deactivating aldehyde group are positions 3 and 5.

The powerful ortho, para-directing effect of the ethoxy group dominates the directing effect of the aldehyde group. Therefore, the incoming electrophile will preferentially substitute at the positions activated by the ethoxy group. Steric hindrance from the ethoxy group may slightly disfavor substitution at the 2-position compared to the 4- and 6-positions. However, the formation of this compound indicates that substitution occurs at one of the positions activated by the ethoxy group. The commonly observed product is the result of substitution at the 2-position.

Experimental Protocols

Synthesis of the Starting Material: 3-Ethoxybenzaldehyde

The starting material, 3-ethoxybenzaldehyde, can be prepared from 3-hydroxybenzaldehyde via a Williamson ether synthesis.[6]

Materials:

-

3-Hydroxybenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I) or Bromoethane (CH₃CH₂Br)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

Procedure:

-

To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-ethoxybenzaldehyde.

Bromination of 3-Ethoxybenzaldehyde

This protocol is adapted from the bromination of 3-hydroxybenzaldehyde.[5]

Materials:

-

3-Ethoxybenzaldehyde

-

Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid or Dichloromethane (CH₂Cl₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) (if using Br₂)

Procedure:

-

In a flask protected from light, dissolve 3-ethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a stirred solution of sodium bisulfite in water to quench the excess bromine.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate) to afford this compound.

Data Presentation

Reaction Conditions and Yields (Analogous Reactions)

| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Hydroxybenzaldehyde | Br₂ | Dichloromethane | - | 35-38 | Overnight | ~63 | [5] |

| 2,3-dimethoxybenzaldehyde | NBS | DMF | - | Room Temp | 48 | 60 | [7] |

| o-vainillin | Br₂ | Acetic Acid | Sodium Acetate | Room Temp | 1 | 97 | [7] |

Note: The yield for the synthesis of this compound is expected to be in a similar range to these analogous reactions.

Predicted Spectroscopic Data for this compound

Based on the analysis of similar compounds, the following spectroscopic data are predicted for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons (in the range of 6.9-7.8 ppm), and the aldehyde proton (a singlet around 10.3 ppm). The aromatic region is expected to show two doublets. |

| ¹³C NMR | Resonances for the ethoxy carbons (around 15 ppm and 64 ppm), aromatic carbons, and a characteristic signal for the carbonyl carbon in the range of 190-195 ppm. |

| IR Spectroscopy | A strong C=O stretching absorption band around 1690-1710 cm⁻¹ and characteristic C-H stretching for the aldehyde group around 2720 and 2820 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₉BrO₂: 228.07 g/mol ), with a characteristic isotopic pattern for bromine (M and M+2 peaks in approximately 1:1 ratio). |

Potential Side Reactions and Byproducts

The primary side reaction of concern during the bromination of 3-ethoxybenzaldehyde is the formation of di-brominated products. Due to the activating nature of the ethoxy group, if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, a second bromine atom may be added to the aromatic ring at another activated position (e.g., position 4 or 6). Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of these byproducts.

Conclusion

The synthesis of this compound via electrophilic aromatic substitution of 3-ethoxybenzaldehyde is a robust and efficient method. A thorough understanding of the directing effects of the substituents on the aromatic ring is essential for predicting the regiochemical outcome of the reaction. While a specific protocol is not widely published, methodologies adapted from similar transformations provide a clear pathway for the successful synthesis and purification of this important intermediate. The information presented in this guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. savemyexams.com [savemyexams.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-5-ethoxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The guide details two main strategies: the direct bromination of a substituted benzaldehyde and a two-step approach involving the synthesis and subsequent etherification of a brominated precursor. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of this compound can be approached via two principal pathways, each with distinct advantages and considerations regarding starting material availability, regioselectivity, and overall yield.

Route 1: Direct Bromination of 3-Ethoxybenzaldehyde

This approach involves the direct electrophilic aromatic substitution of 3-ethoxybenzaldehyde with a brominating agent. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethoxy group is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director.[1][2][3][4][5] Consequently, the bromination of 3-ethoxybenzaldehyde is expected to yield a mixture of isomeric products, potentially including the desired this compound. However, achieving high selectivity for the desired isomer can be challenging.

Route 2: Ethylation of 2-Bromo-5-hydroxybenzaldehyde

A more controlled and widely applicable method involves a two-step sequence. The first step is the synthesis of 2-Bromo-5-hydroxybenzaldehyde, which is readily prepared by the bromination of 3-hydroxybenzaldehyde.[6][7] The resulting 2-Bromo-5-hydroxybenzaldehyde is then subjected to an etherification reaction, specifically a Williamson ether synthesis, to introduce the ethyl group and afford the target molecule, this compound.[8][9][10][11][12] This route offers superior control over the final product's constitution.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the intermediate and a general Williamson ether synthesis, which is analogous to the second proposed route.

Table 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Intermediate for Route 2)

| Starting Material | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Hydroxybenzaldehyde | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | 35-38 | Overnight | 63 | [6] |

Table 2: General Williamson Ether Synthesis (Analogous to Route 2 Ethylation)

| Substrate | Ethylating Agent | Base | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenol/Substituted Phenol | Ethyl Iodide/Ethyl Bromide | NaH, K₂CO₃, or other bases | DMF, Acetonitrile, or other polar aprotic solvents | Varies (typically room temp. to reflux) | Varies | Generally high |[8][9][10][11][12] |

Experimental Protocols

Route 1: Bromination of 3-Ethoxybenzaldehyde (Proposed)

Exemplary Protocol for Bromination of a Substituted Benzaldehyde:

-

Dissolution: Dissolve the starting material, 3-ethoxybenzaldehyde, in a suitable inert solvent such as dichloromethane or acetic acid in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cooling: Cool the solution to a controlled temperature, typically between 0 and 10 °C, using an ice bath.

-

Bromination: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent or N-bromosuccinimide) dropwise to the stirred solution. Maintain the temperature throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, quench any excess bromine with a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound from its isomers.

Route 2: Two-Step Synthesis via 2-Bromo-5-hydroxybenzaldehyde

This route is the recommended and more controlled pathway for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

This protocol is adapted from a literature procedure for the bromination of 3-hydroxybenzaldehyde.[6]

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

-

Dissolution: Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.

-

Bromine Addition: Slowly add bromine (1.02 eq) dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.

-

Precipitation: Cool the mixture slowly to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.

-

Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

-

Washing: Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

-

Drying: Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde. The reported yield for this procedure is approximately 63%.[6]

Step 2: Ethylation of 2-Bromo-5-hydroxybenzaldehyde (Williamson Ether Synthesis)

This is a general protocol for the Williamson ether synthesis, which can be adapted for the ethylation of 2-Bromo-5-hydroxybenzaldehyde.

-

Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq, or sodium hydride, 1.1 eq) to the solution and stir for a period to allow for the formation of the phenoxide.

-

Ethylating Agent Addition: Add the ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic extracts with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualized Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.

Caption: Synthetic workflow for Route 1: Direct Bromination.

Caption: Synthetic workflow for Route 2: Two-Step Synthesis.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. organicmystery.com [organicmystery.com]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. savemyexams.com [savemyexams.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Khan Academy [khanacademy.org]

Navigating the Bioactive Landscape of 2-Bromo-5-ethoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of substituted benzaldehydes has long been a cornerstone in medicinal chemistry, offering a gateway to a vast array of bioactive molecules. Among these, 2-Bromo-5-ethoxybenzaldehyde emerges as a particularly valuable synthetic intermediate, paving the way for novel compounds with diverse pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound and its close structural analogs, presenting key quantitative data, detailed experimental methodologies, and illustrative pathway diagrams to support ongoing research and development efforts. While direct studies on a wide range of this compound derivatives are emerging, this guide synthesizes available data from closely related compounds to forecast the therapeutic promise of this chemical class.

Quantitative Analysis of Biological Activity

The biological evaluation of derivatives stemming from or related to this compound has revealed a spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the key quantitative data from studies on these and structurally similar compounds to facilitate comparative analysis.

Table 1: Anticancer Activity of Structurally Related Benzyloxybenzaldehyde Derivatives

Derivatives of benzyloxybenzaldehyde, which can be synthesized from precursors like 2-bromo-5-hydroxybenzaldehyde, have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis and cell cycle arrest.[3]

| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM) against HL-60 Cells[3] |

| 17 | H | H | >10 |

| 28 | 5-Cl | H | 8.2 |

| 26 | 4-OCH3 | H | 9.5 |

| 27 | 5-OCH3 | H | 9.5 |

| 29 | H | 3-OCH3 | <1 |

| 30 | H | 2-Cl | 1-10 |

| 31 | H | 4-Cl | 1-10 |

Table 2: Antimicrobial Activity of 5-Bromo-2-hydroxy-benzamide Derivatives

Schiff bases and other derivatives synthesized from 2-bromo-5-hydroxybenzaldehyde, a close analog of the title compound, exhibit notable antimicrobial properties.[4]

| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL)[4] | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)[4] | Bacillus cereus (ATCC 14579) MIC (mg/mL)[4] |

| Ethyl Ester | 2.5 | 5.0 | 2.5 |

| Hydrazide | 5.0 | 5.0 | 5.0 |

| Hydrazone | 2.5 | 2.5 | 2.5 |

Table 3: Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives

The anti-inflammatory potential of these derivatives has been evaluated through their ability to inhibit proteases.[4]

| Derivative | Protease Inhibition IC50 (mg/mL)[4] |

| Ethyl Ester | 0.07 |

| Hydrazide | 0.05 |

| Hydrazone | 0.04 |

| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |

Table 4: Cholinesterase Inhibition by Benzimidazole-Based Benzaldehyde Derivatives

Benzimidazole derivatives incorporating a substituted benzaldehyde moiety have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[5]

| Compound | AChE Inhibition IC50 (µM)[5] | BuChE Inhibition IC50 (µM)[5] |

| Compound 3 (3,4-dichloro-substituted) | 0.050 ± 0.001 | 0.080 ± 0.001 |

| Compound 10 (4-nitro-substituted) | 0.090 ± 0.001 | 0.12 ± 0.002 |

| Donepezil (Standard) | 0.016 ± 0.12 | 0.30 ± 0.010 |

Key Experimental Protocols

The validation of the biological activities presented above relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays.

Synthesis of this compound

A common synthetic route involves the etherification of 2-bromo-5-hydroxybenzaldehyde.[6]

-

Dissolution: Dissolve 2-bromo-5-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2 equivalents) portion-wise to the solution.

-

Alkylation: Slowly add iodoethane (1.5 equivalents).

-

Reaction: Stir the resulting mixture at 50°C overnight.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an ether/hexanes mixture (1:1) and wash with water.

-

Purification: The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the final product.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][7]

-

Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial twofold dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes no visible microbial growth.[4][7]

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The inhibitory activity against cholinesterases is often measured using the spectrophotometric method developed by Ellman.[8]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the coloring agent, and the respective enzymes (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound and incubate for a specified period (e.g., 15 minutes).

-

Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.

-

Spectrophotometric Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time. The rate of color change is proportional to the enzyme activity.

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.

Visualizing Pathways and Processes

Graphical representations of synthetic routes and biological pathways can aid in understanding the relationships and mechanisms involved.

Caption: Synthetic route to Schiff base derivatives from this compound.

Caption: Proposed mechanism of tyrosinase inhibition by benzaldehyde derivatives.[4]

Future Directions

The data gathered on derivatives of this compound and its analogs suggests a promising future for this class of compounds in drug discovery. Their potential applications as anticancer, antimicrobial, and neuroprotective agents warrant further investigation. Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Furthermore, exploring their potential as inhibitors of other clinically relevant enzymes, such as protein tyrosine phosphatase 1B (PTP1B) and somatostatin subtype receptor 5 (SSTR5), for which the parent molecule has been used as a synthetic precursor, could unveil new therapeutic avenues for metabolic disorders.[9][10] The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapeutic agents.

References

- 1. This compound|CAS 43192-32-1|Supplier [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AU2011256444B2 - Spiro isoxazoline compounds as SSTR5 antagonists - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. US20090131374A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Pivotal Role of 2-Bromo-5-ethoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are a cornerstone in the synthesis of novel therapeutic agents, offering a versatile scaffold for the development of a diverse array of bioactive molecules. Among these, 2-Bromo-5-ethoxybenzaldehyde has emerged as a critical intermediate in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an ethoxy moiety, provide a powerful platform for the construction of complex molecular architectures. This technical guide delves into the potential applications of this compound, with a focus on its role in the synthesis of targeted therapies. We will explore its synthesis, key reactions, and its application in the development of Somatostatin Receptor 5 (SSTR5) antagonists, while also drawing parallels to the well-documented applications of its close analog, 2-Bromo-5-hydroxybenzaldehyde, in areas such as anti-inflammatory and anticancer drug discovery.

Introduction: The Versatility of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1] The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including the formation of Schiff bases, Wittig reactions, and various condensation reactions, enabling the synthesis of diverse heterocyclic systems.[2] The nature and position of substituents on the benzene ring play a crucial role in modulating the physicochemical properties and biological activity of the resulting molecules.

This compound and its closely related analog, 2-Bromo-5-hydroxybenzaldehyde, are particularly valuable building blocks. The presence of a bromine atom at the 2-position offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and amine substituents.[3] The oxygen-containing substituent at the 5-position (ethoxy or hydroxyl) can influence solubility, metabolic stability, and receptor-binding interactions. Derivatives of 2-Bromo-5-hydroxybenzaldehyde have shown significant promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.[4]

Synthesis of this compound

The primary synthetic route to this compound involves the etherification of its precursor, 2-Bromo-5-hydroxybenzaldehyde. This reaction is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, followed by reaction with an ethylating agent.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methodologies.[2]

Materials:

-

2-Bromo-5-hydroxybenzaldehyde

-

Iodoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-bromo-5-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) portion-wise.

-

Add iodoethane (1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Medicinal Chemistry: A Focus on Targeted Therapies

The strategic placement of functional groups on the this compound scaffold makes it an attractive starting material for the synthesis of targeted therapeutic agents.

Synthesis of Somatostatin Receptor 5 (SSTR5) Antagonists

Somatostatin receptors, particularly SSTR5, are implicated in various physiological processes and are a target for the treatment of diseases such as type 2 diabetes and obesity. A US patent describes the use of this compound as a key intermediate in the synthesis of potent SSTR5 antagonists. The synthesis involves the initial conversion of the aldehyde to an oxime, followed by further elaboration.

Potential Applications in Anti-inflammatory Drug Discovery: Learning from the Hydroxy Analog

While specific data for this compound derivatives as anti-inflammatory agents is limited, extensive research on its hydroxy analog, 2-Bromo-5-hydroxybenzaldehyde, provides a strong rationale for its potential in this area. 2-Bromo-5-hydroxybenzaldehyde is a key starting material for the synthesis of Crisaborole, an FDA-approved phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis.[5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to a reduction in pro-inflammatory cytokines.[6]

Table 1: Anti-inflammatory and Anticancer Activity of 2-Bromo-5-hydroxybenzaldehyde Derivatives

| Compound Type | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| Benzyloxybenzaldehyde Derivatives | Cytotoxicity vs. HL-60 cells | <1 µM - >10 µM | [4] |

| 5-Bromo-2-hydroxy-benzamide Derivatives | Protease Inhibition | 0.04 - 0.07 mg/mL | [7] |

| 5-Bromo-2-hydroxy-benzamide Derivatives | Staphylococcus aureus (MIC) | 2.5 - 5.0 mg/mL | [7] |

| 5-Bromo-2-hydroxy-benzamide Derivatives | Streptococcus pyogenes (MIC) | 2.5 - 5.0 mg/mL | [7] |

| 5-Bromo-2-hydroxy-benzamide Derivatives | Bacillus cereus (MIC) | 2.5 - 5.0 mg/mL | [7] |

Note: The data presented is for derivatives of the closely related 2-Bromo-5-hydroxybenzaldehyde and serves to illustrate the potential of this chemical scaffold.

Signaling Pathway: Inhibition of the PDE4 Inflammatory Cascade

The mechanism of action of PDE4 inhibitors involves the modulation of the cyclic AMP (cAMP) signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which ultimately leads to a decrease in the production of pro-inflammatory cytokines.

References